molecular formula C15H9Cl2NO3 B2549545 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione CAS No. 38936-82-2

2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione

Cat. No.: B2549545
CAS No.: 38936-82-2
M. Wt: 322.14
InChI Key: MFHSFGWIMQQPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is a chemical compound with the molecular formula C15H9Cl2NO3 and a molecular weight of 322.14 g/mol . It is characterized by a phthalimide core structure ether-linked to a 3,4-dichlorobenzyl group. This specific structure, which can be represented by the SMILES code O=C1N(OCC2=CC=C(Cl)C(Cl)=C2)C(C3=C1C=CC=C3)=O, makes it a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research . Researchers utilize this compound primarily for the development of novel molecular entities. Its structural features are particularly useful for probing biological mechanisms and designing potential enzyme inhibitors. The compound is supplied For Research Use Only and is strictly for laboratory applications. It is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed, and the compound should be stored according to the provided safety data sheet.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-12-6-5-9(7-13(12)17)8-21-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHSFGWIMQQPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol (IPA) and water at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-diones often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve solventless reactions, simple heating, and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., SiO2-tpy-Nb) .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. Additionally, its inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Electronic and Steric Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichlorobenzyloxy group introduces strong electron-withdrawing effects, contrasting with analogs like 2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione (electron-donating methoxy group) . 2-(3,4-Dichlorophenyl)isoindoline-1,3-dione (Compound I in ) lacks the benzyloxy linker, directly attaching the dichlorophenyl group to the isoindoline core. This reduces steric bulk compared to the target compound, possibly affecting molecular packing and solubility .

Physicochemical Properties

  • NMR Spectral Trends :
    • The ¹H-NMR chemical shift of the benzyloxy methylene protons (e.g., δ ~4.7–5.2 ppm in ) varies with substituent electronegativity. For example, electron-withdrawing chlorine atoms in the target compound may deshield these protons compared to methoxy or fluorine analogs .
    • Aromatic protons in dichlorophenyl derivatives (Compound I in ) resonate at δ ~7.3–7.8 ppm, reflecting strong deshielding due to chlorine’s inductive effects .
Table 2: Selected NMR Data for Core Protons
Compound Benzyloxy CH₂ (δ, ppm) Aromatic Protons (δ, ppm) Reference
2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione ~4.8–5.2 (predicted) 7.2–7.8 (predicted) N/A
2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione 5.15 6.8–7.4
2-(3,4-Dichlorophenyl)isoindoline-1,3-dione N/A 7.3–7.8

Cholinesterase Inhibition

  • Acetylcholinesterase (AChE) Inhibition :
    • 2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione () showed AChE inhibition (IC₅₀ = 12.3 µM), attributed to its dimethoxy groups enhancing interactions with the enzyme’s catalytic site .
    • Analogs with chlorinated aromatic groups (e.g., Compound 8 in ) demonstrated moderate activity, suggesting that electron-withdrawing substituents may reduce potency compared to electron-donating groups .

Antimicrobial and Anticancer Potential

    Biological Activity

    2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is a compound belonging to the isoindoline family, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

    Target Receptors
    Isoindoline derivatives like this compound have been shown to interact with various receptors in the human body. Notably, they exhibit high affinity for dopamine receptors, which suggests potential applications in treating neurological disorders such as Parkinson's disease.

    Biochemical Pathways
    The compound is believed to influence multiple biochemical pathways. Research indicates that it may modulate neurotransmitter levels and inhibit β-amyloid protein aggregation, a hallmark of Alzheimer's disease.

    Pharmacological Effects

    Neuroprotective Activity
    Studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The compound has shown promising results in reducing Aβ aggregation and enhancing neuroprotection against Aβ toxicity .

    Anticancer Potential
    The compound's structural characteristics allow it to exhibit anticancer properties. For instance, it has been reported to possess significant antiproliferative activity against various cancer cell lines, likely due to the presence of the 3,4-dichlorophenyl group which enhances its biological potency .

    Table 1: Summary of Biological Activities

    Activity TypeObservationsReference
    NeuroprotectionInhibits AChE; reduces Aβ aggregation
    Anticancer ActivitySignificant antiproliferative effects
    Receptor ModulationHigh affinity for dopamine receptors

    Case Studies

    • Neuroprotective Effects in Alzheimer's Disease Models
      In a study examining the effects on neurodegeneration models, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of AChE activity and a reduction in Aβ aggregation levels .
    • Anticancer Activity Assessment
      Another investigation assessed the compound's effects on human cancer cell lines. The results showed that at concentrations as low as 10 µM, the compound inhibited cell proliferation by over 50%, indicating its potential as an anticancer agent .

    Q & A

    Q. Key Optimization Factors :

    • Temperature control (room temperature to reflux).
    • Solvent selection (n-propanol, THF).
    • Catalyst choice (Pd(0) for coupling, pyridine for epoxide opening).

    Advanced: How can reaction conditions be optimized to improve stereochemical outcomes in multi-step syntheses?

    Answer:
    Stereochemical control is critical for biological activity. Strategies include:

    • Chiral Catalysts : Use enantiopure amines or ligands to direct asymmetric synthesis (e.g., derivatives with (1R,2R)-cyclohexyl groups achieved via chiral resolution ).
    • Solvent Polarity : Polar aprotic solvents (THF, DMF) enhance nucleophilicity in SN2 reactions, reducing racemization.
    • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products, while higher temperatures may equilibrate to thermodynamically stable stereoisomers.

    Example : In anti-Alzheimer agent synthesis, steric hindrance from 2-methoxybenzyl groups reduced yields but improved selectivity for desired diastereomers .

    Basic: What spectroscopic techniques are used to characterize this compound?

    Answer:

    • ¹H/¹³C NMR : Assignments are based on chemical shifts (δ) and coupling constants (J). For example:
      • Isoindoline-dione carbonyls: ~170 ppm in ¹³C NMR .
      • Dichlorobenzyl protons: δ 4.5–5.0 ppm (¹H NMR) .
    • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ = 452.1 for a dichlorobenzyl derivative) .
    • X-ray Crystallography : Resolves stereochemistry (monoclinic crystal system, P2₁ space group) .

    Q. Table: Bioactivity Data

    DerivativeActivity (IC₅₀/EC₅₀)Assay TypeSource
    Compound 6m26.20 μMTyrosinase
    Compound 8 (dichloro)31.4% yield (SAR)Cholinesterase

    Advanced: How does substituent variation on the benzyl group affect bioactivity?

    Answer:
    Structure-activity relationship (SAR) studies reveal:

    • Electron-Withdrawing Groups (Cl, NO₂) : Enhance tyrosinase inhibition by increasing electrophilicity at the active site .
    • Methoxy Groups : Improve blood-brain barrier penetration in anti-Alzheimer agents but reduce solubility .
    • Bulkier Substituents : Lower activity due to steric clashes (e.g., 2,4-dichlorobenzyl vs. 4-methylbenzyl) .

    Molecular Docking Insights : Competitive inhibitors like 6m bind to tyrosinase’s Cu²⁺ center, with dichlorobenzyl groups occupying hydrophobic pockets .

    Advanced: What strategies address low yields in regioselective functionalization?

    Answer:

    • Protecting Groups : Use phthalimide or tert-butyloxycarbonyl (Boc) to block reactive sites during synthesis .
    • Directed Ortho-Metalation : Employ directing groups (e.g., amides) to control aryl substitution patterns .
    • Microwave-Assisted Synthesis : Accelerate reaction kinetics, improving regioselectivity in SNAr reactions .

    Example : DIAD/PPh₃-mediated coupling achieved 71% yield for a PROTAC precursor by minimizing side reactions .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.